Methyl (2S,4S)-4-[3-(dimethylamino)phenoxy]-2-pyrrolidinecarboxylate
Description
Methyl (2S,4S)-4-[3-(dimethylamino)phenoxy]-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative characterized by a stereospecific arrangement of substituents. The compound features a pyrrolidine ring with a methyl ester group at the 2-position and a 3-(dimethylamino)phenoxy moiety at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly as an intermediate in protease inhibitor synthesis or as a ligand in asymmetric catalysis. The dimethylamino group on the phenoxy ring enhances solubility in polar solvents and may influence binding affinity in biological systems due to its electron-donating effects .
Properties
IUPAC Name |
methyl (2S,4S)-4-[3-(dimethylamino)phenoxy]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-16(2)10-5-4-6-11(7-10)19-12-8-13(15-9-12)14(17)18-3/h4-7,12-13,15H,8-9H2,1-3H3/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGXZUOVTRSSAE-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2CC(NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-[3-(dimethylamino)phenoxy]-2-pyrrolidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the pyrrolidine intermediate.
Addition of the Dimethylamino Group: The dimethylamino group is incorporated through an alkylation reaction, using dimethylamine as the reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-[3-(dimethylamino)phenoxy]-2-pyrrolidinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (2S,4S)-4-[3-(dimethylamino)phenoxy]-2-pyrrolidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-[3-(dimethylamino)phenoxy]-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in the substituents attached to the phenoxy group or modifications to the pyrrolidine core. Below is a detailed comparison based on molecular properties, substituent effects, and available
Structural and Molecular Comparisons
*Calculated molecular formula based on structural analogy.
Biological Activity
Methyl (2S,4S)-4-[3-(dimethylamino)phenoxy]-2-pyrrolidinecarboxylate is a synthetic compound with potential biological applications. Its structure includes a pyrrolidine ring and a dimethylamino-phenoxy group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H20N2O3
- CAS Number : 1135225-24-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The dimethylamino group may facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, which can lead to altered metabolic pathways.
Biological Activity Overview
The compound has shown various biological activities in different studies:
- Antidepressant Effects : Research indicates that compounds with similar structures can exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory activity, possibly through inhibition of pro-inflammatory cytokines.
- Analgesic Activity : The compound may also possess analgesic properties, as indicated by pain relief in preclinical trials.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antidepressant Activity :
- Inflammatory Response Modulation :
- Analgesic Efficacy :
Data Table: Summary of Biological Activities
Q & A
Q. Evaluation :
- Western Blot : Measure degradation efficiency of target proteins (e.g., IAPs) at 24–48 hours.
- Cellular Viability Assays : Compare PROTAC activity to small-molecule inhibitors .
- Challenge : The dimethylamino group may alter solubility; introduce polar substituents (e.g., hydroxyls) without compromising stereochemistry .
Data-Driven Analysis
Q. How do reaction conditions impact the stereoselectivity of key synthetic steps?
- Comparative Table :
| Step | Conditions | Yield | ee (%) | Ref |
|---|---|---|---|---|
| Phenoxy Substitution | CuI, DMF, 100°C | 72% | 98 | |
| Mitsunobu Reaction | DIAD, PPh₃, THF, 0°C→RT | 65% | 92 |
- Conclusion : Transition metal catalysis outperforms traditional Mitsunobu in enantiomeric excess (ee).
Q. What are the limitations of current biological assays for this compound?
- Issue : False positives in kinase inhibition assays due to aggregation-based inhibition.
- Solution :
- Add detergents (e.g., 0.01% Tween-20) to disrupt aggregates.
- Validate hits with orthogonal assays (e.g., thermal shift assays) .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
